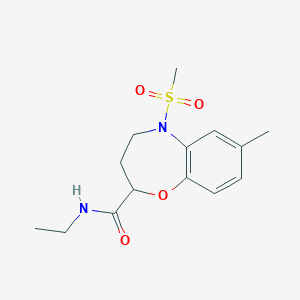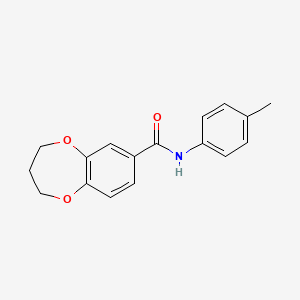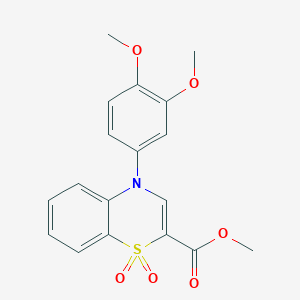![molecular formula C20H20ClN3O3S B11234367 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B11234367.png)
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Core Structure: The compound features a 1,2,4-triazole ring fused with a 1,5-benzodioxepin ring. The 1,5-benzodioxepin moiety contributes to its unique properties.
Preparation Methods
Synthesis Routes::
Halogenation and Sulfide Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation at the sulfur atom.
Substitution: The chlorophenoxy group is susceptible to substitution reactions.
Reduction: Reduction of the triazole ring may yield interesting derivatives.
Oxidation: Oxidizing agents like H2O2 or m-CPBA.
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents (e.g., NaBH4).
- Oxidation: Sulfone derivatives.
- Substitution: Various alkylated or arylated products.
- Reduction: Reduced triazole derivatives.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, antihypertensive, or anticancer agent.
Chemistry: Explore its reactivity in heterocyclic synthesis.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: Likely interacts with cellular receptors or enzymes.
Pathways: May modulate signaling pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Uniqueness: Its 1,5-benzodioxepin fusion sets it apart.
Similar Compounds: Explore related structures like benzothiadiazines and indole derivatives.
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C20H20ClN3O3S/c1-24-19(14-3-8-17-18(13-14)27-10-2-9-26-17)22-23-20(24)28-12-11-25-16-6-4-15(21)5-7-16/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
OVQOZGPEVPUSFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11234288.png)
![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234302.png)
![ethyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate](/img/structure/B11234306.png)
![3-{[1-Phenyl-4-(phenylamino)pyrazolo[5,4-d]pyrimidin-6-yl]amino}propan-1-ol](/img/structure/B11234312.png)

![1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11234317.png)

![2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11234333.png)
![2-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11234339.png)


![N-(3,5-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234374.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234376.png)
![2'-(2-methylpropyl)-1'-oxo-N-(pyridin-4-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234381.png)
